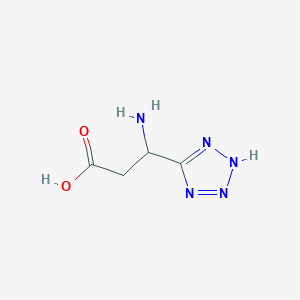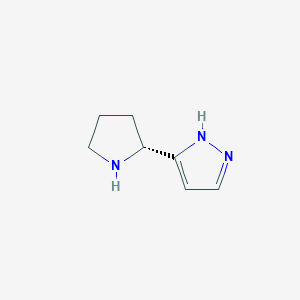![molecular formula C11H10Br2N2O2S B13552771 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring attached to an oxazole ring, which is further substituted with a dibromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Synthesis of 4,5-Dibromothiophene: This can be achieved by brominating thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 1,3-Oxazole Ring: The dibromothiophene is then reacted with appropriate reagents to form the oxazole ring. This step often involves cyclization reactions.
Attachment of Morpholine Ring: Finally, the oxazole intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromo groups on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and oxazole rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The dibromothiophene moiety can interact with electron-rich sites, while the oxazole and morpholine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A simpler analog with only the dibromothiophene moiety.
4,5-Dibromothiophene-2-carboxylic acid: Another related compound with a carboxylic acid group.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: A compound with a similar morpholine ring but different heterocyclic substitution.
Uniqueness
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is unique due to its combination of the dibromothiophene, oxazole, and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10Br2N2O2S |
|---|---|
Molecular Weight |
394.08 g/mol |
IUPAC Name |
4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C11H10Br2N2O2S/c12-9-7(6-18-10(9)13)11-14-5-8(17-11)15-1-3-16-4-2-15/h5-6H,1-4H2 |
InChI Key |
NVSONUFDYZLROH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=C(O2)C3=CSC(=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


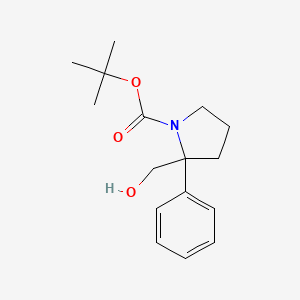
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)

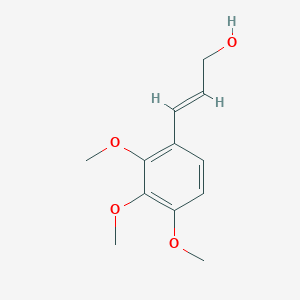
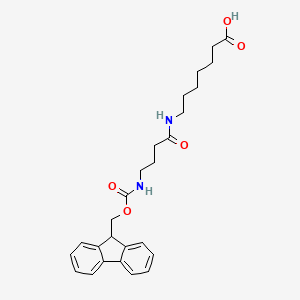
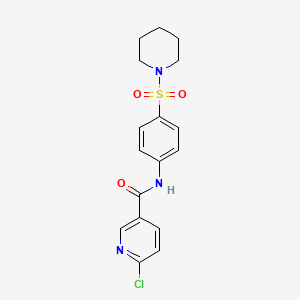
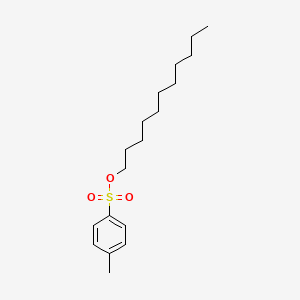
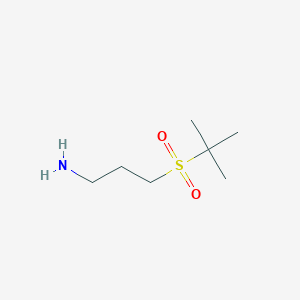

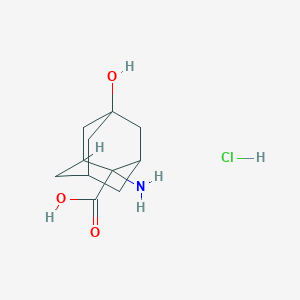
![[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13552769.png)

